3-Butyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one
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Overview
Description
3-Butyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone family. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones
Reduction: Reduction of the double bonds or the thioxo group
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Reduced thiazolidinone derivatives
Substitution Products: Halogenated or alkylated derivatives
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Investigated for its antimicrobial and antifungal properties
Medicine: Potential anticancer agent due to its ability to inhibit cell proliferation
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-Butyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one involves interaction with various molecular targets:
Enzyme Inhibition: Inhibits enzymes involved in cell proliferation and survival
DNA Interaction: Binds to DNA, causing disruption of replication and transcription
Signal Transduction Pathways: Modulates pathways involved in inflammation and apoptosis
Comparison with Similar Compounds
Similar Compounds
- 3-Butyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-oxo-thiazolidin-4-one
- 3-Butyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-thione
Uniqueness
3-Butyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one stands out due to its unique thioxo group, which imparts distinct chemical reactivity and biological activity compared to its oxo and thione analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H20N2OS2 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
3-butyl-4-hydroxy-5-[(1E,3E)-5-phenyliminopenta-1,3-dienyl]-1,3-thiazole-2-thione |
InChI |
InChI=1S/C18H20N2OS2/c1-2-3-14-20-17(21)16(23-18(20)22)12-8-5-9-13-19-15-10-6-4-7-11-15/h4-13,21H,2-3,14H2,1H3/b9-5+,12-8+,19-13? |
InChI Key |
UDFOLNQMBFAAFP-QSFUATLTSA-N |
Isomeric SMILES |
CCCCN1C(=C(SC1=S)/C=C/C=C/C=NC2=CC=CC=C2)O |
Canonical SMILES |
CCCCN1C(=C(SC1=S)C=CC=CC=NC2=CC=CC=C2)O |
Origin of Product |
United States |
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